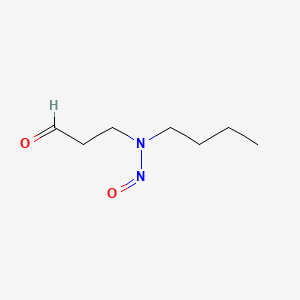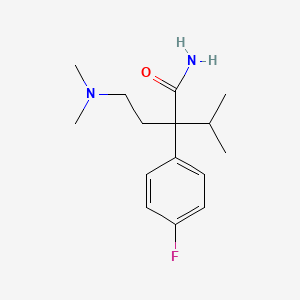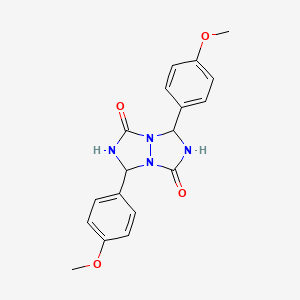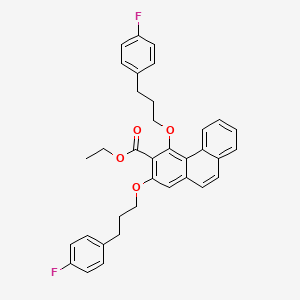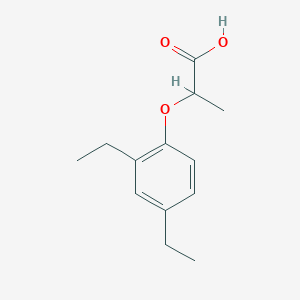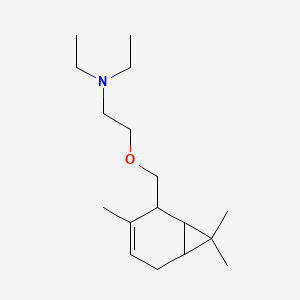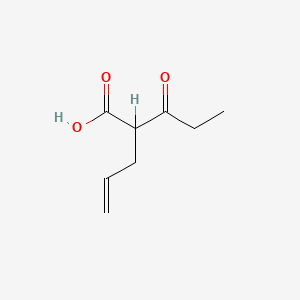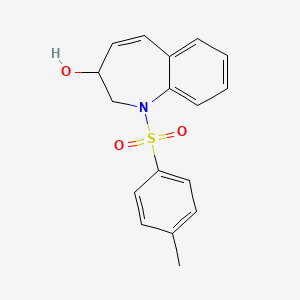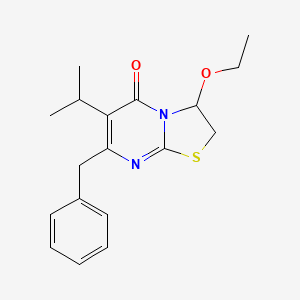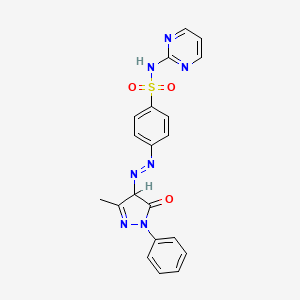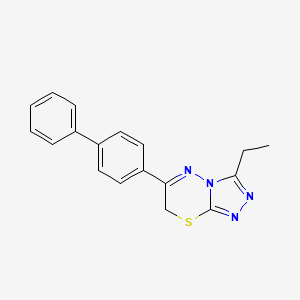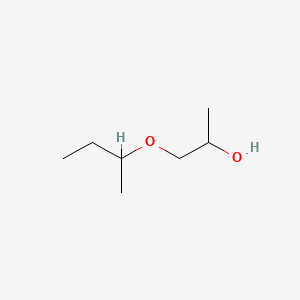
1-(1-Methylpropoxy)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Methylpropoxy)-2-propanol is an organic compound with the molecular formula C7H16O2. It is a secondary alcohol with a propoxy group attached to the second carbon of the propanol chain. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1-Methylpropoxy)-2-propanol can be synthesized through several methods. One common approach involves the reaction of 1-methylpropyl alcohol with propylene oxide under basic conditions. The reaction typically requires a catalyst such as potassium hydroxide and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of ion-exchange resins as catalysts has also been explored to enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Methylpropoxy)-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or thionyl chloride for halogenation.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Simpler alcohols or hydrocarbons.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
1-(1-Methylpropoxy)-2-propanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is employed in the preparation of various biochemical reagents and as a stabilizer in biological assays.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and active pharmaceutical ingredients.
Industry: The compound is utilized in the production of coatings, adhesives, and plasticizers .
Mecanismo De Acción
The mechanism of action of 1-(1-Methylpropoxy)-2-propanol involves its interaction with various molecular targets. As an alcohol, it can participate in hydrogen bonding and act as a nucleophile in chemical reactions. The compound’s effects are mediated through its ability to donate or accept protons, facilitating various biochemical and chemical processes .
Comparación Con Compuestos Similares
- 1-(1-Methylpropoxy)butane
- 1-(2-Methylpropoxy)butane
- 1-(1-Methylpropoxy)cyclohexane
Comparison: 1-(1-Methylpropoxy)-2-propanol is unique due to its specific structural configuration, which imparts distinct chemical properties compared to its analogs. For instance, the presence of the propoxy group on the second carbon of the propanol chain influences its reactivity and solubility, making it more suitable for certain applications in organic synthesis and industrial processes .
Propiedades
Número CAS |
53907-95-2 |
|---|---|
Fórmula molecular |
C7H16O2 |
Peso molecular |
132.20 g/mol |
Nombre IUPAC |
1-butan-2-yloxypropan-2-ol |
InChI |
InChI=1S/C7H16O2/c1-4-7(3)9-5-6(2)8/h6-8H,4-5H2,1-3H3 |
Clave InChI |
KJOVIRMWPFJSTR-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Pyridinecarbonitrile, 1-butyl-5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-](/img/structure/B12797021.png)
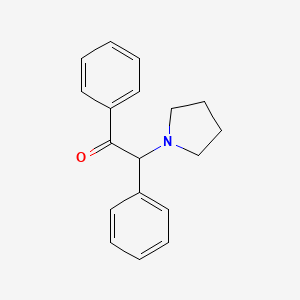
![Ethyl 4-[(3,4-dimethoxyphenyl)(4-methylbenzene-1-sulfonyl)amino]butanoate](/img/structure/B12797045.png)
